molecular formula C7H7ClOS B15190873 4-Chlorophenyl methyl sulfoxide, (R)- CAS No. 28227-63-6

4-Chlorophenyl methyl sulfoxide, (R)-

Cat. No.: B15190873
CAS No.: 28227-63-6
M. Wt: 174.65 g/mol
InChI Key: UBDUBBTYCRJUHW-SNVBAGLBSA-N
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Description

4-Chlorophenyl methyl sulfoxide, ®-, is an organic compound with the molecular formula C7H7ClOS It is a chiral sulfoxide, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophenyl methyl sulfoxide, ®-, can be synthesized through the oxidation of 4-chlorophenyl methyl sulfide. One common method involves using hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as sodium tungstate. The reaction is typically carried out in an aqueous medium at room temperature, yielding the desired sulfoxide with high selectivity .

Industrial Production Methods: Industrial production of 4-chlorophenyl methyl sulfoxide, ®-, follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl methyl sulfoxide, ®-, undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to 4-chlorophenyl methyl sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfoxide can be reduced back to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: 4-Chlorophenyl methyl sulfone.

    Reduction: 4-Chlorophenyl methyl sulfide.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

4-Chlorophenyl methyl sulfoxide, ®-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chlorophenyl methyl sulfoxide, ®-, involves its interaction with various molecular targets and pathways. As a sulfoxide, it can act as an oxidizing agent, participating in redox reactions within biological systems. The compound’s chiral nature also allows it to interact selectively with specific enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

    4-Chlorophenyl methyl sulfide: The precursor to the sulfoxide, differing by the oxidation state of the sulfur atom.

    4-Chlorophenyl methyl sulfone: The fully oxidized form of the sulfoxide, with different chemical properties and reactivity.

    Methyl phenyl sulfoxide: A similar sulfoxide compound with a phenyl group instead of a chlorophenyl group.

Uniqueness: 4-Chlorophenyl methyl sulfoxide, ®-, is unique due to its chiral nature and the presence of a chlorine atom on the aromatic ring. This combination of features imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

28227-63-6

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

IUPAC Name

1-chloro-4-[(R)-methylsulfinyl]benzene

InChI

InChI=1S/C7H7ClOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3/t10-/m1/s1

InChI Key

UBDUBBTYCRJUHW-SNVBAGLBSA-N

Isomeric SMILES

C[S@@](=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CS(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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